molecular formula C15H15ClN6O2 B2657456 2-(2-氯苯基)-N-(2-(4-(3-甲基-1,2,4-恶二唑-5-基)-1H-1,2,3-三唑-1-基)乙基)乙酰胺 CAS No. 2034345-79-2

2-(2-氯苯基)-N-(2-(4-(3-甲基-1,2,4-恶二唑-5-基)-1H-1,2,3-三唑-1-基)乙基)乙酰胺

货号: B2657456
CAS 编号: 2034345-79-2
分子量: 346.78
InChI 键: FMTJRXIGJNPCBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .


Molecular Structure Analysis

The compound’s structure suggests it could have interesting chemical properties. The presence of multiple rings (oxadiazole and triazole) could provide rigidity to the molecule, potentially leading to specific interactions with other molecules or biological targets. The chlorophenyl group is a common feature in many pharmaceuticals and could contribute to the compound’s reactivity or binding affinity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, oxadiazoles can participate in nucleophilic substitution reactions, and triazoles can be formed or modified through click chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the chlorophenyl, oxadiazole, and triazole groups in this compound suggest it might be relatively stable, with potential for specific intermolecular interactions due to the polarity of these groups .

科学研究应用

合成和化学性质

  • 一项研究展示了一种合成1,3,4-恶二唑衍生物的新型五步合成路线,重点介绍了该化合物参与合成潜在的α-葡萄糖苷酶抑制剂。这些化合物由普通原料合成,表明它们由于对α-葡萄糖苷酶具有显着的抑制活性,因此具有作为有前途的候选药物的潜力,分子建模和ADME预测支持了这一点(Iftikhar等,2019)

生物活性及潜在应用

  • 新型1,2,4-恶二唑被识别为有效且选择性的组胺H3受体拮抗剂,表明它们在开发用于神经系统疾病的新型治疗剂方面具有潜力。这突出了该化合物在设计具有改进活性谱的药物中的相关性(Clitherow等,1996)

  • 另一项研究重点关注除草剂和增效剂的辐射合成,展示了类似化合物在农业化学中的多功能性。这说明了这些化学框架除了药理学之外的广泛适用性(Latli & Casida,1995)

药物设计和开发

  • 关于合成3-芳基磺酰甲基-1,2,4-恶二唑-5-羧酸衍生物(包括类似化合物)的研究显示出在大鼠中具有抗高血压活性。这项研究例证了这些化合物在开发新型抗高血压药物中的潜力(Santilli & Morris,1979)

  • N-芳基亚烷基-2-(乙酰氨基)-3-(4-氯苯基)丙烯酰肼环化形成1-芳基亚烷基氨基-4-(4-氯苄亚烷基)-2-甲基-1h-咪唑啉-5(4h)-酮并未产生恶二唑啉,但突出了相关化合物的合成多功能性,强调了它们在化学合成研究中的重要性(Nguyen等,2016)

未来方向

The compound could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Further studies could explore its synthesis, properties, and potential applications .

属性

IUPAC Name

2-(2-chlorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O2/c1-10-18-15(24-20-10)13-9-22(21-19-13)7-6-17-14(23)8-11-4-2-3-5-12(11)16/h2-5,9H,6-8H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTJRXIGJNPCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。